molecular formula C11H11N B1196111 Styrene acrylonitrile CAS No. 9003-54-7

Styrene acrylonitrile

Cat. No. B1196111
Key on ui cas rn: 9003-54-7
M. Wt: 157.21 g/mol
InChI Key: SCUZVMOVTVSBLE-UHFFFAOYSA-N
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Patent
US04467076

Procedure details

Fifty grams of PPO ([η]=0.49, chloroform, 25° C.), 50 g of ethylbenzene, 70 g of styrene, 30 g of acrylonitrile and 1.5 g of di-tertiary-butyl peroxide were charged into a 500 cc autoclave, and stirred at 60° C. to achieve uniform dissolution, after which the inside of the autoclave was displaced with nitrogen gas. The temperature of the reaction vessel was controlled to 140° C., and graft polymerization was effected for 2.5 hours. After completion of the reaction, the contents were withdrawn, and dissolved in 3500 ml of toluene by heating. Thereafter, methanol in an amount 10 times that of toluene was added thereto to obtain a resin powder. This powder was washed with methanol and then with methyl ethyl ketone as described in Example 1 to obtain a purified acrylonitrile-styrene grafted PPO. As the result of the organic elemental microanalysis, the degree of grafting was found 71% and the acrylonitrile content in this acrylonitrile-styrene copolymer graft side-chains was found to be 27%. Two grams of this acrylonitrile-styrene grafted PPO was dissolved in 40 ml of methylene chloride, placed in a stoppered Erlenmeyer flask, and allowed to stand in a constant temperature chamber at 23° C. Observation after 48 hours revealed that this solution was opaque. This solution was filtered to obtain a precipitate, which was dried and weighed to yield 1.26 g. In other words, 63% of the resin was recovered as the precipitate.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:2].C=CC1C=CC=CC=1.[C:17](#[N:20])[CH:18]=[CH2:19].C(OOC(C)(C)C)(C)(C)C>C(Cl)(Cl)Cl>[C:17](#[N:20])[CH:18]=[CH2:19].[CH2:2]=[CH:1][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Name
Quantity
70 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
30 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolution
CUSTOM
Type
CUSTOM
Details
was controlled to 140° C.
CUSTOM
Type
CUSTOM
Details
graft polymerization
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the contents were withdrawn
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 3500 ml of toluene
TEMPERATURE
Type
TEMPERATURE
Details
by heating
ADDITION
Type
ADDITION
Details
Thereafter, methanol in an amount 10 times that of toluene was added
CUSTOM
Type
CUSTOM
Details
to obtain a resin powder
WASH
Type
WASH
Details
This powder was washed with methanol

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C=C)#N.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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